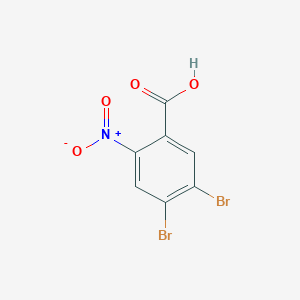

4,5-Dibromo-2-nitrobenzoic acid

説明

4,5-Dibromo-2-nitrobenzoic acid (CAS: Not explicitly provided in evidence) is a halogenated and nitrated derivative of benzoic acid. Its structure consists of a benzoic acid backbone substituted with bromine atoms at the 4- and 5-positions and a nitro group (-NO₂) at the 2-position. This compound is of interest in organic synthesis due to the electron-withdrawing effects of its substituents, which enhance its acidity and reactivity. The bromine atoms contribute to its molecular weight (approximately 349.89 g/mol) and may influence its physical properties, such as melting point and solubility in organic solvents.

特性

分子式 |

C7H3Br2NO4 |

|---|---|

分子量 |

324.91 g/mol |

IUPAC名 |

4,5-dibromo-2-nitrobenzoic acid |

InChI |

InChI=1S/C7H3Br2NO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2H,(H,11,12) |

InChIキー |

RZPONWOLLSMIKL-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=CC(=C1Br)Br)[N+](=O)[O-])C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-nitrobenzoic acid typically involves the nitration of 4,5-dibromobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2nd position .

Industrial Production Methods: While specific industrial production methods for 4,5-Dibromo-2-nitrobenzoic acid are not extensively documented, the general approach would involve large-scale nitration reactions followed by purification processes such as recrystallization to obtain the desired product with high purity.

化学反応の分析

Types of Reactions: 4,5-Dibromo-2-nitrobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

Major Products:

Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group would yield a methoxy-substituted benzoic acid derivative.

Reduction: Reduction of the nitro group yields 4,5-dibromo-2-aminobenzoic acid.

科学的研究の応用

4,5-Dibromo-2-nitrobenzoic acid has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.

Biology: Its derivatives may be explored for potential biological activities, including antimicrobial properties.

Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals

作用機序

The mechanism of action of 4,5-Dibromo-2-nitrobenzoic acid largely depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack. The bromine atoms can participate in substitution reactions, allowing for further functionalization of the molecule. These properties enable the compound to interact with various molecular targets and pathways in chemical and biological systems .

類似化合物との比較

Key Observations :

- Substituent Effects : Bromine atoms increase molecular weight and lipophilicity compared to fluorine. Nitro groups enhance acidity (pKa ~1-2) more significantly than halogens .

- Synthetic Methods : Brominated analogs (e.g., 5-bromo-2,4-difluorobenzoic acid) are synthesized via bromination in sulfuric acid, while nitro groups are typically introduced via nitration reactions .

- Applications : Fluorinated derivatives are preferred in agrochemicals for stability, whereas nitro groups are leveraged in explosives and high-energy materials .

Physicochemical Properties

- Melting Point : Brominated compounds generally exhibit higher melting points (e.g., 2-bromo-4,5-difluorobenzoic acid melts at ~150–160°C) compared to fluorinated analogs due to stronger van der Waals forces .

- Solubility : Nitro and bromine substituents reduce aqueous solubility but enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) .

- Acidity : The nitro group at the 2-position in 4,5-dibromo-2-nitrobenzoic acid likely results in a lower pKa (~1.5) compared to hydroxy-substituted analogs (e.g., 4-hydroxy-3,5-dinitrobenzoic acid, pKa ~1.8) .

Industrial and Research Relevance

- Pharmaceuticals : Bromine’s bioactivity makes 4,5-dibromo-2-nitrobenzoic acid a candidate for antiviral or antibacterial agents, though fluorine derivatives are more common in FDA-approved drugs due to metabolic stability .

- Agrochemicals : Fluorinated analogs (e.g., 5-bromo-2,4-difluorobenzoic acid) are used in herbicides, while nitro derivatives may serve as precursors for fungicides .

- Material Science : Nitro groups enable applications in energetic materials, though safety concerns limit large-scale use compared to halogenated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。